Pomalidomide-5'-PEG3-propargyl
説明
Contextualizing Pomalidomide (B1683931) within Immunomodulatory Imide Drug (IMiD) Research
Pomalidomide belongs to a class of compounds known as Immunomodulatory Imide Drugs (IMiDs), which also includes thalidomide (B1683933) and lenalidomide (B1683929). elsevierpure.comnih.govrarecancernews.com Initially recognized for their ability to modulate the immune system, IMiDs have become cornerstones in the treatment of certain cancers, particularly multiple myeloma. elsevierpure.comrarecancernews.comnih.gov The therapeutic effects of these drugs are pleiotropic, meaning they influence multiple pathways within the cell. nih.govnih.gov
A pivotal breakthrough in understanding the mechanism of IMiDs was the discovery that they bind to the protein cereblon (CRBN). wikipedia.orgresearchgate.netrsc.org Cereblon is a component of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN), a key player in the ubiquitin-proteasome system, which is the cell's primary machinery for degrading proteins. rsc.orgresearchgate.netjove.com By binding to cereblon, IMiDs effectively "hijack" this E3 ligase, altering its substrate specificity and inducing the degradation of specific proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for the survival of myeloma cells. researchgate.netmedchemexpress.comresearchgate.net This "molecular glue" mechanism, where the drug induces an interaction between two proteins that wouldn't normally occur, is the basis for the anti-cancer activity of IMiDs. rsc.orgmedchemexpress.com Pomalidomide is a potent derivative in this class, demonstrating greater efficacy in certain contexts compared to its predecessors. elsevierpure.comdrugbank.com
| Compound | Year of FDA Approval (for Multiple Myeloma) | Key Mechanistic Feature | Notable Advantage |
|---|---|---|---|
| Thalidomide | 1998 | First-in-class IMiD, binds to cereblon. rarecancernews.comwikipedia.org | Established the principle of targeting cereblon. wikipedia.org |
| Lenalidomide | 2006 | Binds to cereblon with higher potency than thalidomide. nih.govresearchgate.net | Improved efficacy and different side-effect profile compared to thalidomide. rarecancernews.comnih.gov |
| Pomalidomide | 2013 | Potent binder of cereblon, induces degradation of neo-substrates. nih.govrndsystems.com | Active in patients resistant to other IMiDs. elsevierpure.comnih.gov |
The Design Rationale and Functional Significance of Polyethylene (B3416737) Glycol (PEG) Linkers in Conjugate Chemistry
PEG linkers are widely used due to several advantageous properties:
Solubility: PEG chains are hydrophilic and can significantly increase the water solubility of hydrophobic molecules, which is often a challenge in drug development. biochempeg.comjenkemusa.comaxispharm.com
Biocompatibility: PEG is generally considered non-toxic and has low immunogenicity, making it suitable for in vivo applications. broadpharm.comchempep.com
Flexibility and Length: The length of the PEG linker can be precisely controlled by varying the number of ethylene (B1197577) glycol units. nih.govbiochempeg.com This is crucial because the distance and orientation between the two ends of a bifunctional molecule like a PROTAC can dramatically impact its ability to form a stable ternary complex (E3 ligase-PROTAC-target protein) and induce protein degradation. nih.govnih.gov
Pharmacokinetics: PEGylation, the process of attaching PEG chains to molecules, can improve a drug's pharmacokinetic profile by increasing its size, which can reduce renal clearance and extend its circulation time in the body. broadpharm.comnih.gov
In Pomalidomide-5'-PEG3-propargyl, the "PEG3" designation indicates a linker composed of three ethylene glycol units. This specific length has been chosen to provide sufficient flexibility and distance for the pomalidomide and propargyl ends to interact effectively with their respective binding partners in subsequent applications.
Propargyl Functionalization as a Key Bioorthogonal Handle
The terminal propargyl group (a functional group containing a carbon-carbon triple bond) on this compound serves as a "bioorthogonal handle." tenovapharma.comiris-biotech.de Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov The propargyl group is a key participant in one of the most well-known bioorthogonal reactions: the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." wikipedia.orgmedchemexpress.com
Click chemistry, a concept for which the 2022 Nobel Prize in Chemistry was awarded, describes reactions that are high-yielding, wide in scope, and generate minimal byproducts. wikipedia.org The CuAAC reaction allows the propargyl group to be specifically and efficiently coupled with a molecule containing an azide (B81097) group, forming a stable triazole linkage. medchemexpress.comnih.gov This provides a highly reliable method for attaching the Pomalidomide-PEG3 moiety to a ligand for a target protein of interest, which has been functionalized with an azide. nih.gov
The propargyl group's utility extends to other click chemistry reactions as well, such as strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst and is therefore highly valuable for experiments in living cells. wikipedia.org The presence of this versatile chemical handle makes this compound a readily adaptable building block for a wide range of chemical biology applications. nih.goved.ac.uk
Overview of its Strategic Role as a Building Block in Targeted Protein Degradation Modalities
The primary application of this compound is as a foundational component for synthesizing molecules for targeted protein degradation (TPD), most notably PROTACs. tenovapharma.comsigmaaldrich.com PROTACs are heterobifunctional molecules that consist of three parts: a ligand that binds to a target protein of interest (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. nih.govbiochempeg.com
In this context, this compound provides two of these three essential components in a single, ready-to-use package:
The E3 Ligase Ligand: The pomalidomide portion binds to the E3 ligase cereblon. rndsystems.comtargetmol.com
The Linker with a Reactive Handle: The PEG3 linker provides the necessary spacing and solubility, while the terminal propargyl group allows for straightforward attachment to a warhead ligand via click chemistry. sigmaaldrich.combroadpharm.com
Structure
3D Structure
特性
分子式 |
C22H25N3O7 |
|---|---|
分子量 |
443.4 g/mol |
IUPAC名 |
2-(2,6-dioxopiperidin-3-yl)-5-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethylamino]isoindole-1,3-dione |
InChI |
InChI=1S/C22H25N3O7/c1-2-8-30-10-12-32-13-11-31-9-7-23-15-3-4-16-17(14-15)22(29)25(21(16)28)18-5-6-19(26)24-20(18)27/h1,3-4,14,18,23H,5-13H2,(H,24,26,27) |
InChIキー |
YPBGHIUKRLFVJX-UHFFFAOYSA-N |
正規SMILES |
C#CCOCCOCCOCCNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
製品の起源 |
United States |
Synthetic Methodologies and Chemical Modifications of Pomalidomide 5 Peg3 Propargyl
Established Synthetic Pathways for Pomalidomide (B1683931) Derivatization.researchgate.nettenovapharma.comnih.gov
The creation of pomalidomide derivatives is foundational to the synthesis of more complex conjugates. researchgate.net Two primary strategies are the nucleophilic aromatic substitution on pomalidomide precursors and the functionalization of the imide group through acylation and alkylation. researchgate.net
Nucleophilic Aromatic Substitution on Precursors.researchgate.net
A prevalent method for synthesizing pomalidomide derivatives is through nucleophilic aromatic substitution (SNA_r) reactions. researchgate.net This approach typically utilizes 4-fluorothalidomide as a starting material. nih.gov The fluorine atom at the 4-position of the isoindoline (B1297411) ring is susceptible to displacement by various nucleophiles, including amines. This reaction provides a direct route to introduce diverse functionalities at this position, which is crucial for the attachment of linkers and other molecular entities. researchgate.net
The reaction of 4-fluorothalidomide with an appropriate amine, often in a polar aprotic solvent like dimethylformamide (DMF), leads to the corresponding 4-amino-substituted thalidomide (B1683933) derivative, which is a pomalidomide analog. nih.gov However, this method can be associated with low yields and the formation of byproducts, necessitating careful optimization of reaction conditions. nih.gov
Acylation and Alkylation Reactions for Imide Functionalization.researchgate.net
Another key strategy for modifying pomalidomide involves the functionalization of the glutarimide (B196013) ring's imide nitrogen. researchgate.net This can be achieved through acylation or alkylation reactions. These reactions allow for the introduction of a wide array of chemical groups, further expanding the diversity of pomalidomide-based molecules that can be synthesized. researchgate.net
Regioselective Introduction of the PEG3 Linker at the 5'-Position of Pomalidomide
The precise attachment of the PEG3 linker to the 5'-position of the pomalidomide core is a critical step in the synthesis of Pomalidomide-5'-PEG3-propargyl. This is typically achieved by reacting 4-fluorothalidomide with a bifunctional linker that contains a nucleophilic amine on one end and the PEG3 moiety on the other.
A common precursor for this step is a molecule like 1-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)pro-2-yne. The primary amine of this linker selectively displaces the fluorine atom of 4-fluorothalidomide in an SNA_r reaction, leading to the formation of the desired pomalidomide-linker conjugate with the PEG3 chain attached at the 4-position (often referred to as the 5'-position in the context of the entire conjugate).
Strategies for Propargyl Moiety Incorporation.nih.govnih.gov
The terminal propargyl group is essential for subsequent "click chemistry" reactions, enabling the conjugation of the pomalidomide-linker construct to a target protein ligand. The incorporation of the propargyl moiety is often integrated into the synthesis of the bifunctional linker itself.
For instance, the synthesis of the aforementioned 1-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)pro-2-yne linker involves the reaction of a protected amino-PEG3 alcohol with propargyl bromide. Subsequent deprotection of the amine provides the linker ready for conjugation with 4-fluorothalidomide. Alternatively, a linker containing a terminal azide (B81097) can be reacted with a propargyl-containing molecule via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a triazole linkage, which can also be part of the final conjugate structure. nih.gov
Optimization of Reaction Conditions and Yields for Pomalidomide-Conjugate Synthesis.researchgate.netrsc.org
The synthesis of pomalidomide conjugates is often hampered by low yields and the formation of unwanted byproducts. nih.gov Researchers have focused on optimizing reaction conditions to improve efficiency. Key parameters that are often adjusted include the choice of solvent, base, temperature, and reaction time. rsc.org
For the SNA_r reaction, studies have shown that using dimethyl sulfoxide (B87167) (DMSO) as a solvent can lead to higher yields compared to DMF. rsc.org The choice of base is also critical, with organic bases like N,N-diisopropylethylamine (DIPEA) being commonly employed. rsc.org Temperature plays a significant role, with optimal temperatures often determined experimentally to maximize the yield of the desired product while minimizing side reactions. rsc.org For instance, it has been observed that secondary amines often give higher yields than primary amines in these reactions. rsc.org By carefully controlling these factors, the synthesis of pomalidomide-conjugates can be achieved in a more efficient and reproducible manner. rsc.org
Parallel Synthesis Approaches for Generating Pomalidomide-Based Conjugate Libraries.nih.govsemanticscholar.org
The need to screen a large number of different protein degraders has driven the development of parallel synthesis strategies for creating libraries of pomalidomide-based conjugates. nih.govsemanticscholar.org These approaches aim to rapidly generate a diverse set of molecules by systematically varying the linker and/or the target protein ligand.
Mechanistic Basis of Cereblon Crbn Recruitment by Pomalidomide Derived Ligands
Pomalidomide (B1683931) Binding to the E3 Ubiquitin Ligase Complex
Pomalidomide and its derivatives exert their function by directly engaging with the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex. nih.gov Specifically, pomalidomide serves as a ligand for Cereblon (CRBN), which functions as the substrate receptor component of this multi-protein assembly. nih.govsciepub.comnih.gov The complete E3 ligase complex, often denoted as CRL4^CRBN^, is composed of CRBN, DNA damage-binding protein 1 (DDB1), Cullin 4 (either CUL4A or CUL4B), and Ring-Box 1 (RBX1). rsc.org CRBN's role as a substrate receptor is modulated by the binding of ligands like pomalidomide. rsc.org In the absence of such ligands, CRBN binds to endogenous substrates. sciepub.com However, the introduction of pomalidomide alters the substrate specificity of CRBN, enabling it to recognize and bind to new protein targets, referred to as neosubstrates. nih.govresearchgate.net
The binding of pomalidomide to CRBN is a prerequisite for the subsequent ubiquitination and proteasomal degradation of these neosubstrates. jove.comnih.gov This interaction inhibits the autoubiquitination of CRBN itself and initiates the degradation cascade for targeted proteins. nih.gov The discovery of CRBN as the direct molecular target for pomalidomide and related immunomodulatory drugs (IMiDs) was a major breakthrough, establishing that these molecules function by modulating the activity of this specific E3 ubiquitin ligase. nih.govnih.govnih.gov
Molecular Interactions Governing Ligand-Cereblon Affinity and Selectivity
The affinity and selectivity of pomalidomide for Cereblon are dictated by a precise set of molecular interactions within a specific binding domain on the CRBN protein. The glutarimide (B196013) moiety of pomalidomide is essential for this binding and is accommodated within a small, hydrophobic pocket in the C-terminal thalidomide-binding domain (TBD) of CRBN. sciepub.comrsc.orgresearchgate.net This pocket is notably defined by three tryptophan residues: Trp380, Trp386, and Trp400. sciepub.com
Key interactions that anchor the ligand include:
Hydrogen Bonds: The glutarimide ring forms crucial hydrogen bonds with histidine (His380) and tryptophan (Trp382) residues in the CRBN pocket. nih.gov
Hydrophobic Interactions: The tryptophan triad (B1167595) (Trp380, Trp386, Trp400) creates a hydrophobic environment that stabilizes the bound ligand. sciepub.com Abrogating the binding of these ligands can be achieved by mutating key residues like Tyr384 and Trp386 to alanine. nih.gov
The structural differences between pomalidomide, lenalidomide (B1683929), and thalidomide (B1683933) account for their varied biological activities and neosubstrate specificities. rsc.org For instance, the amino group at the C4 position of pomalidomide's phthalimide (B116566) ring is solvent-exposed and plays a significant role in recruiting neosubstrates like the Ikaros family of transcription factors (IKZF1 and IKZF3). nih.gov This C4-amino functionality distinguishes it from thalidomide and is critical for its potent activity. nih.gov Pomalidomide and lenalidomide generally exhibit stronger binding affinity for the CRBN-DDB1 complex compared to thalidomide. nih.govresearchgate.net
| Compound | Binding Affinity (IC50) | Reference |
|---|---|---|
| Pomalidomide | ~3 µM | researchgate.net |
| Lenalidomide | ~3 µM | researchgate.net |
| Thalidomide | ~30 µM | researchgate.net |
Structural Elucidation of Ternary Complexes Involving Pomalidomide and CRBN
Pomalidomide functions as a "molecular glue," inducing and stabilizing the formation of a ternary complex consisting of CRBN, the pomalidomide molecule, and a neosubstrate protein. researchgate.netresearchgate.net X-ray crystallography has been instrumental in revealing the atomic details of these ternary structures, providing a blueprint for how these complexes assemble. researchgate.netnih.govnih.gov
Crystal structures of CRBN-DDB1 in complex with pomalidomide and the zinc finger (ZF) domains of neosubstrates like SALL4 and Ikaros (IKZF1) have been resolved. researchgate.netnih.gov These structures show that pomalidomide sits (B43327) at the interface between CRBN and the neosubstrate, creating a new composite binding surface. researchgate.netnih.gov The ligand does not bind to the neosubstrate in the absence of CRBN. researchgate.net
In the ternary complex with SALL4, the second zinc finger (ZF2) of SALL4 is recruited to the CRBN-pomalidomide binary complex. researchgate.netnih.gov The C4-amine of pomalidomide can form a water-mediated hydrogen bond with the neosubstrate. youtube.com The interaction is highly specific; for example, the binding position of SALL4 differs from that of Ikaros, which offers a potential avenue for designing drugs with improved selectivity and reduced risk of certain toxicities. nih.gov Similarly, studies with IKZF1 indicate that its zinc finger domains (specifically ZF2 and ZF3) bind potently to the CRBN-pomalidomide complex. researchgate.net These structural insights confirm that pomalidomide reshapes the binding surface of CRBN to facilitate novel protein-protein interactions. nih.gov
Investigating the Impact of Ligand Modifications on CRBN Engagement
The pomalidomide scaffold is frequently modified to create heterobifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs). jove.comresearchgate.net Pomalidomide-5'-PEG3-propargyl is an example of such a modified ligand, where the pomalidomide core acts as the CRBN-recruiting element. The modifications—a polyethylene (B3416737) glycol (PEG) linker and a terminal propargyl group—are appended to the phthalimide ring, typically at the C4 or C5 position. researchgate.netresearchgate.net
Research into these modifications has revealed several key principles:
Tolerated Modifications: The phthalimide portion of the molecule is solvent-exposed when bound to CRBN, allowing for the attachment of linkers without abrogating the core binding interaction with the hydrophobic pocket. nih.gov
Linker Function: The PEG3 linker in this compound serves to provide spatial separation between the pomalidomide moiety and the ligand for the target protein, enhancing solubility and reducing steric hindrance. nih.gov
Bioorthogonal Handle: The terminal propargyl group is a bioorthogonal handle, enabling covalent conjugation to another molecule (e.g., a target protein binder with an azide (B81097) group) via copper-catalyzed "click chemistry." This modularity is central to the development of PROTACs. nih.gov
Modulating Activity: Subtle structural changes to the pomalidomide core or the linker attachment point can significantly impact the stability of the ternary complex and the efficiency of neosubstrate degradation. nih.gov Functionalization at the C5 position of the phthalimide ring has been explored as a strategy to enhance potency and minimize the off-target degradation of endogenous zinc finger proteins that can occur with pomalidomide itself. researchgate.net
Applications of Pomalidomide 5 Peg3 Propargyl in Targeted Protein Degradation Tpd Research
Design Principles for Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules engineered to hijack the cell's own protein disposal system, the ubiquitin-proteasome system, to eliminate specific proteins of interest (POIs). nih.gov Their design is modular, consisting of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.govprecisepeg.com
The fundamental principle of PROTACs lies in their ability to simultaneously bind to both a target protein and an E3 ubiquitin ligase, forming a ternary complex. researchgate.netnih.gov This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for destruction by the proteasome. nih.govnih.gov Pomalidomide (B1683931), a well-characterized ligand for the Cereblon (CRBN) E3 ligase, is a frequently used component in PROTAC design. scholaris.canih.gov Pomalidomide-5'-PEG3-propargyl provides this crucial E3 ligase-recruiting element, ready to be conjugated to a ligand for a specific protein of interest. tenovapharma.com
The linker component of a PROTAC is not merely a spacer; its length, composition, and attachment points critically influence the PROTAC's efficacy. precisepeg.comnih.gov The polyethylene (B3416737) glycol (PEG) linker in this compound offers several advantages. PEG linkers are known to enhance the water solubility and cell permeability of PROTAC molecules. precisepeg.combiochempeg.com The length of the PEG chain is a critical parameter that must be optimized for each specific target, as it dictates the geometry of the ternary complex and, consequently, the efficiency of protein degradation. nih.govnih.gov Studies have shown that variations in linker length can significantly impact the degradation potency of PROTACs. scholaris.canih.gov For instance, research on p300 protein degraders revealed that PROTACs with longer linkers were more effective. scholaris.ca
Exploiting Click Chemistry for Modular PROTAC Assembly
The propargyl group on this compound is specifically designed for "click chemistry," a set of powerful, reliable, and selective reactions for rapidly synthesizing new molecules. tandfonline.comtechnologynetworks.com This approach allows for the modular and efficient assembly of PROTACs. tandfonline.comtandfonline.com
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry and a widely used method for PROTAC synthesis. nih.govresearchgate.net This reaction involves the coupling of an alkyne (like the propargyl group on this compound) with an azide-functionalized target protein ligand in the presence of a copper(I) catalyst. nih.govnih.gov This reaction is highly efficient and forms a stable triazole ring, linking the two parts of the PROTAC. tandfonline.comspringernature.com The reliability and mild reaction conditions of CuAAC make it ideal for the rapid synthesis of PROTAC libraries with varying linkers or target ligands. tandfonline.com
An alternative to CuAAC is the strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction does not require a cytotoxic copper catalyst, making it particularly suitable for biological applications. jcmarot.comnih.gov SPAAC utilizes a strained cyclooctyne, which reacts readily with an azide (B81097). jcmarot.comnih.gov While this compound contains a terminal alkyne and is primarily designed for CuAAC, the principle of using alkyne-functionalized building blocks is central to both methods. The development of alkyne-bearing E3 ligase ligands like this compound has been crucial for enabling the modular synthesis of PROTACs via these powerful click chemistry reactions. uu.nlchemrxiv.org
High-Throughput Synthesis of PROTAC Libraries for Target Validation and Optimization
The modular nature of PROTACs, facilitated by building blocks like this compound and click chemistry, lends itself to high-throughput synthesis. nih.govgdch.app This allows researchers to rapidly generate large libraries of PROTACs with diverse linkers, target ligands, and attachment points. researchgate.netnih.gov Such libraries are invaluable for screening and identifying the most potent and selective degraders for a particular target protein. rsc.org The ability to quickly synthesize and test a wide range of PROTACs significantly accelerates the optimization process and the validation of new drug targets. gdch.appnih.gov
Research Avenues in Expanding the Repertoire of Degradable Target Proteins
The modular nature of this compound, featuring a reactive propargyl group, has positioned it as a valuable chemical tool for broadening the scope of proteins that can be targeted for degradation. This is achieved through the facile construction of novel Proteolysis Targeting Chimeras (PROTACs) using 'click chemistry'. This approach allows for the rapid and efficient linking of the pomalidomide-based E3 ligase-recruiting moiety to a diverse array of ligands that bind to specific target proteins. This strategy has proven particularly fruitful in targeting proteins that have been historically challenging to inhibit with traditional small molecules, such as transcription factors and scaffolding proteins.
The core principle behind this expansion lies in the ability to conjugate this compound with ligands for virtually any protein of interest (POI), provided the ligand has a complementary azide functional group. This has spurred research into developing PROTACs for a wide range of new targets implicated in various diseases.
Detailed Research Findings
Recent research has demonstrated the successful application of pomalidomide-based PROTACs, synthesized using strategies compatible with the this compound building block, to degrade a number of novel and high-value therapeutic targets.
Targeting KRAS Mutants: The KRAS oncogene, particularly with the G12C mutation, has been a long-sought-after target in cancer therapy. Researchers have successfully designed and synthesized pomalidomide-based PROTACs that can effectively degrade the KRAS G12C mutant protein. For instance, a series of PROTACs were developed by linking a KRAS G12C inhibitor to pomalidomide. nih.govresearchgate.netwilddata.cn One of the most potent compounds, KP-14, demonstrated significant degradation of KRAS G12C in NCI-H358 cancer cells with a half-maximal degradation concentration (DC50) of approximately 1.25 μM. nih.govresearchgate.netwilddata.cn This degrader was shown to induce rapid and sustained degradation of KRAS G12C, leading to the suppression of the downstream MAPK signaling pathway. nih.gov
Degradation of IRAK4: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key protein in the innate immune response, and its overactivation is linked to autoimmune diseases. Pomalidomide-based PROTACs have been developed to target IRAK4 for degradation. nih.govmedchemexpress.com One such PROTAC, which incorporates a ligand for IRAK4 and a pomalidomide-derived E3 ligase binder, has been shown to induce degradation of IRAK4 in peripheral blood mononuclear cells (PBMCs). nih.gov Another Cereblon-based IRAK4 PROTAC, referred to as PROTAC IRAK4 degrader-1, induced more than 50% IRAK4 degradation in OCI-LY-10 cells at a concentration of 1 μM. medchemexpress.com
Targeting the Androgen Receptor: The androgen receptor (AR) is a critical driver of prostate cancer. To overcome resistance to traditional AR inhibitors, pomalidomide-based PROTACs have been developed to induce its degradation. nih.govnih.gov In one study, a series of PROTACs were synthesized by linking a bicalutamide (B1683754) analog to thalidomide (B1683933), a related immunomodulatory drug. nih.gov The lead compound, 13b, effectively induced the degradation of AR in AR-positive cancer cells, with a DC50 value of 5.211 μM in LNCaP cells. nih.gov
Histone Deacetylase 8 (HDAC8) Degradation: The overexpression of HDAC8 is associated with various cancers. A series of pomalidomide-based PROTACs were designed to target HDAC8 for degradation. nih.gov The most promising compound, ZQ-23, exhibited significant and selective degradation of HDAC8 with a DC50 of 147 nM and a maximum degradation (Dmax) of 93%. nih.gov
These examples highlight the versatility of the PROTAC approach, facilitated by building blocks like this compound, in expanding the druggable proteome. The ability to mix and match E3 ligase ligands with different target-binding molecules opens up new avenues for therapeutic intervention against a wide array of diseases.
Data on Novel Protein Degradation using Pomalidomide-based PROTACs
| Target Protein | PROTAC Compound | Cell Line | Degradation Potency (DC50) | Maximum Degradation (Dmax) | Reference |
|---|---|---|---|---|---|
| KRAS G12C | KP-14 | NCI-H358 | ~1.25 μM | Not Reported | nih.govresearchgate.netwilddata.cn |
| IRAK4 | PROTAC IRAK4 degrader-1 | OCI-LY-10 | >1 μM for >50% degradation | >50% | medchemexpress.com |
| Androgen Receptor (AR) | 13b | LNCaP | 5.211 μM | Not Reported | nih.gov |
| HDAC8 | ZQ-23 | Not Specified | 147 nM | 93% | nih.gov |
Advanced Chemical Biology Applications and Probe Development with Pomalidomide 5 Peg3 Propargyl
Development of Fluorescent Pomalidomide (B1683931) Derivatives for Imaging and Cellular Studies
The intrinsic fluorescent properties of the pomalidomide scaffold provide a foundational advantage for the development of imaging probes. nih.govrsc.org This inherent fluorescence can be harnessed to track the cellular uptake and distribution of pomalidomide-based molecules without the need for external fluorescent tags, which can sometimes alter the molecule's biological activity. rsc.org
Pomalidomide-5'-PEG3-propargyl serves as an ideal starting point for creating more sophisticated and targeted fluorescent probes. The propargyl group can be readily "clicked" onto a variety of fluorophores, enabling the generation of a library of probes with diverse spectral properties. uni-muenchen.denih.gov This modularity allows researchers to select the optimal fluorophore for a specific imaging application, such as multicolor imaging or Förster resonance energy transfer (FRET) studies. uni-muenchen.de
These custom-synthesized fluorescent derivatives are powerful tools for a range of cellular studies:
Visualization of Subcellular Localization: By conjugating this compound to fluorophores with specific organelle-targeting properties, researchers can visualize the accumulation of pomalidomide-based compounds in specific cellular compartments like the mitochondria or lysosomes. uni-muenchen.denih.gov
Monitoring Drug-Target Engagement: Fluorescently tagged pomalidomide probes can be used to directly visualize the interaction with their target protein, cereblon (CRBN), within living cells. This allows for real-time monitoring of target engagement and can provide insights into the kinetics of binding.
High-Throughput Screening: The development of fluorescent assays enables high-throughput screening of compound libraries to identify new molecules that bind to CRBN or to optimize the cellular permeability and target engagement of existing pomalidomide-based degraders. nih.govresearchgate.net
The ability to generate a diverse array of fluorescent probes from a single, versatile scaffold like this compound significantly accelerates research into the cellular biology of pomalidomide and its derivatives. nih.gov
Investigation of Homo-PROTACs and Molecular Glues Derived from Pomalidomide Scaffolds
The pomalidomide scaffold has been instrumental in the development of homo-PROTACs , a class of molecules that induce the degradation of their own E3 ligase target, in this case, cereblon (CRBN). nih.govnih.govresearchgate.net These molecules are typically formed by dimerizing two pomalidomide units via a chemical linker. The this compound building block is well-suited for the synthesis of homo-PROTACs, where the propargyl group can be used to connect to another pomalidomide molecule.
The mechanism of action of a pomalidomide-based homo-PROTAC involves the simultaneous binding of two CRBN molecules, leading to the ubiquitination and subsequent proteasomal degradation of CRBN itself. nih.govresearchgate.net This self-directed degradation provides a powerful method for the chemical knockdown of CRBN, allowing researchers to study the physiological functions of this important E3 ligase and to investigate the molecular mechanisms of immunomodulatory drugs (IMiDs). nih.govnih.gov
Key findings from the investigation of pomalidomide-based homo-PROTACs include:
Potent and Selective CRBN Degradation: Researchers have successfully designed pomalidomide homo-PROTACs that are highly potent and selective for the degradation of CRBN, with minimal effects on the degradation of other known pomalidomide neosubstrates like IKZF1 and IKZF3. nih.govnih.gov
Tool for Studying CRBN Biology: By depleting cellular levels of CRBN, these homo-PROTACs serve as valuable chemical tools to identify the endogenous substrates of CRBN and to elucidate its role in various cellular processes. nih.govresearchgate.net
Antagonizing IMiD Activity: CRBN degradation by homo-PROTACs can abrogate the effects of IMiDs, providing a method to dissect the CRBN-dependent and independent effects of these drugs. nih.gov
The development of homo-PROTACs from pomalidomide scaffolds represents a novel and insightful approach to targeted protein degradation, turning the degrader back on its own machinery to probe its function.
Application in Proteomic Profiling and Identification of Novel Interacting Partners
The propargyl group of this compound is a key feature that enables its use in proteomic profiling to identify novel protein-protein interactions and off-targets. nih.govnih.gov This is typically achieved through a click chemistry-based workflow.
The general strategy involves treating cells or cell lysates with the this compound probe. The probe will bind to its primary target, CRBN, as well as potentially to other, previously unknown, interacting proteins. Following this incubation, a reporter tag, such as biotin, is attached to the probe via a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (click chemistry). nih.gov The biotinylated protein complexes can then be enriched using streptavidin-coated beads.
The enriched proteins are subsequently identified and quantified using mass spectrometry-based proteomics. This allows for a comprehensive and unbiased identification of the proteins that interact with the pomalidomide-based probe. nih.gov
This approach has several advantages for identifying novel interacting partners:
Unbiased Discovery: It allows for the discovery of interactions that would be missed by more targeted approaches.
Identification of Off-Targets: This method is crucial for assessing the selectivity of pomalidomide-based drugs and identifying potential off-targets that could contribute to their therapeutic effects or adverse reactions. nih.gov
Mapping Cellular Pathways: By identifying the network of proteins that interact with pomalidomide, researchers can gain a deeper understanding of the cellular pathways that are modulated by these compounds.
The application of this compound in proteomic profiling, facilitated by its clickable propargyl group, is a powerful technique for expanding our knowledge of the pomalidomide interactome and discovering novel therapeutic targets.
Analytical and Biophysical Characterization Methodologies for Pomalidomide 5 Peg3 Propargyl Conjugates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of the covalent structure of Pomalidomide-5'-PEG3-propargyl. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments are utilized to verify the presence and connectivity of all constituent parts of the molecule.
Detailed research findings from ¹H NMR would be expected to resolve signals corresponding to each unique chemical environment within the molecule. This includes the distinct aromatic protons of the 4-amino-isoindoline-1,3-dione core of pomalidomide (B1683931), the characteristic methine and methylene (B1212753) protons of the glutarimide (B196013) ring, the repeating ethylene (B1197577) oxide units of the PEG3 linker, and the terminal alkyne proton of the propargyl group. nih.gov ¹³C NMR complements this by providing evidence for every carbon atom in the structure, from the carbonyl groups in the pomalidomide core to the sp-hybridized carbons of the alkyne. Analysis of derivatives of pomalidomide has shown that the chemical shifts and signal multiplicities observed in NMR spectra provide definitive structural proof. nih.govresearchgate.net
Table 1: Representative ¹H NMR Spectroscopy Data for this compound
| Structural Moiety | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Glutarimide CH | ~5.0-5.2 | d, d | 1H |
| Aromatic CH (Pomalidomide) | ~7.0-7.6 | m | 3H |
| Amine NH₂ | ~6.0-6.5 | s | 2H |
| PEG CH₂ | ~3.6-4.2 | m | 12H |
| Propargyl CH₂ | ~4.2 | d | 2H |
| Alkyne CH | ~2.9 | t | 1H |
Note: This table presents expected, illustrative data based on the chemical structure and published data for similar compounds. Actual values may vary based on solvent and experimental conditions.
High-Performance Liquid Chromatography (HPLC) for Compound Analysis
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and its related substances. Given the compound's structure, which combines a hydrophobic aromatic system with a hydrophilic PEG chain, reversed-phase HPLC (RP-HPLC) is the most suitable technique.
The methodology involves injecting the compound onto a hydrophobic stationary phase (typically a C18 column) and eluting it with a mobile phase gradient, usually composed of water and an organic solvent like acetonitrile (B52724) or methanol. pharmacyjournal.ingoogle.com An acid, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to improve peak shape by ensuring acidic and basic functional groups are consistently protonated. Detection is commonly performed using a UV detector set to a wavelength where the pomalidomide chromophore exhibits strong absorbance, such as 221 nm. pharmacyjournal.in The purity is determined by integrating the area of the main compound peak relative to the total area of all detected peaks. For a high-quality sample to be used in further synthesis, purity levels are often required to be greater than 95-98%. nih.gov
Table 2: Typical RP-HPLC Method Parameters for Analysis
| Parameter | Typical Condition | Purpose |
| Column | C18, 250 x 4.6 mm, 5 µm | Separation based on hydrophobicity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the gradient. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component for elution. |
| Flow Rate | 1.0 mL/min | Controls retention time and resolution. |
| Gradient | Linear gradient (e.g., 5% to 95% B) | Elutes compounds with varying polarities. |
| Detection | UV at 221 nm | Quantifies the pomalidomide-containing species. pharmacyjournal.in |
| Column Temp. | 30°C | Ensures reproducible retention times. |
Mass Spectrometry for Molecular Identification
Mass Spectrometry (MS) is a powerful analytical technique used to confirm the molecular identity of this compound by providing a highly accurate measurement of its molecular weight. When coupled with liquid chromatography (LC-MS), it also serves as a potent tool for identifying impurities and degradation products. nih.govnih.gov
Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is ionized, typically forming a protonated molecular ion [M+H]⁺. High-Resolution Mass Spectrometry (HRMS), for instance with a Time-of-Flight (TOF) or Orbitrap analyzer, can measure the mass-to-charge ratio (m/z) with enough accuracy (typically <5 ppm) to confirm the elemental composition (C₂₂H₂₅N₃O₇) and distinguish it from other molecules with the same nominal mass. nih.govthermofisher.com
Furthermore, tandem mass spectrometry (MS/MS) can be employed to structurally characterize the molecule. In this technique, the parent ion is isolated and fragmented, and the masses of the resulting fragments are analyzed. This fragmentation pattern provides a fingerprint that can confirm the connectivity of the pomalidomide head, the PEG linker, and the propargyl tail. Characterization of PEGylated products by MS is a well-established methodology. nih.govingenieria-analitica.com
Table 3: Key Mass Spectrometry Data for this compound
| Property | Value | Significance |
| Molecular Formula | C₂₂H₂₅N₃O₇ | Defines the elemental composition. |
| Monoisotopic Mass | 443.1693 g/mol | The exact mass used for HRMS confirmation. |
| Average Mass | 443.45 g/mol | The weighted average mass of all isotopes. |
| Primary Ion (ESI+) | [M+H]⁺ | The protonated molecule observed in the mass spectrum. |
| Expected m/z (HRMS) | 444.1771 | The theoretical mass-to-charge ratio for the [M+H]⁺ ion. |
Spectroscopic Techniques for Investigating Ligand-Protein Interactions (e.g., Fluorescence-based assays)
Once this compound is conjugated to a ligand for a protein of interest, it is crucial to verify that the pomalidomide moiety retains its ability to bind to its target, the Cereblon (CRBN) E3 ligase. Fluorescence-based assays are highly sensitive and widely used for this purpose. bpsbioscience.comamsbio.com
A predominant method is the Fluorescence Polarization (FP) competitive binding assay . reactionbiology.combpsbioscience.com The principle of FP is based on the rotational speed of a fluorescent molecule. A small, fluorescently labeled ligand (a "tracer," e.g., Cy5-labeled thalidomide (B1683933) or a similar derivative) tumbles rapidly in solution, leading to low fluorescence polarization. bpsbioscience.combpsbioscience.com When this tracer binds to the much larger CRBN protein, its tumbling slows dramatically, causing a significant increase in polarization. To measure the binding of a non-fluorescent competitor, such as a PROTAC conjugate derived from this compound, the conjugate is titrated into a solution of pre-formed CRBN-tracer complex. The conjugate competes with the tracer for the binding site on CRBN, displacing it and causing a dose-dependent decrease in fluorescence polarization. From this data, the binding affinity (IC₅₀) of the conjugate for CRBN can be calculated. reactionbiology.com
Another powerful technique is Förster Resonance Energy Transfer (FRET) . A FRET-based assay could be designed where CRBN is labeled with a donor fluorophore and a binding partner or tracer ligand is labeled with an acceptor. Binding brings the two fluorophores into proximity, resulting in a FRET signal. A competitor compound would disrupt this interaction and reduce the FRET signal, allowing for quantification of its binding affinity. acs.org
Table 4: Principles of Fluorescence-Based Ligand-Protein Interaction Assays
| Assay Type | Principle | Measured Signal | Application for Pomalidomide Conjugate |
| Fluorescence Polarization (FP) | A fluorescent tracer bound to a large protein (CRBN) has high polarization. An unlabeled competitor displaces the tracer, reducing polarization. bpsbioscience.com | Decrease in millipolarization (mP) units. | Determines the binding affinity (IC₅₀) of the conjugate to Cereblon by measuring its ability to displace a known fluorescent ligand. reactionbiology.com |
| Förster Resonance Energy Transfer (FRET) | Energy transfer between donor and acceptor fluorophores on a protein and ligand upon binding. A competitor disrupts the interaction, decreasing energy transfer. acs.org | Change in the ratio of acceptor/donor emission intensity. | Provides an alternative method to quantify the binding interaction between the conjugate and Cereblon. |
Future Directions and Emerging Research Frontiers for Pomalidomide 5 Peg3 Propargyl
Exploration of Novel E3 Ligase Ligands and Diverse Linker Chemistries
The effectiveness of a PROTAC is fundamentally dependent on its ability to recruit an E3 ubiquitin ligase to a target protein. While pomalidomide (B1683931), a derivative of thalidomide (B1683933), effectively recruits the Cereblon (CRBN) E3 ligase, the exploration of new E3 ligase ligands is a critical area of research. nih.govbohrium.com The human genome encodes over 600 E3 ligases, yet only a handful, including CRBN and von Hippel-Lindau (VHL), are predominantly used in current PROTAC design. nih.govacs.org Expanding the repertoire of available E3 ligase ligands would offer several advantages, such as overcoming resistance mechanisms and enabling tissue-specific protein degradation. acs.orgchemrxiv.org
Table 1: Comparison of Commonly Used E3 Ligase Ligands in PROTACs
| E3 Ligase Ligand | Recruited E3 Ligase | Key Features |
| Pomalidomide/Thalidomide Analogs | Cereblon (CRBN) | Well-established; oral bioavailability. bohrium.comnih.gov |
| VHL Ligands | von Hippel-Lindau (VHL) | Potent; different tissue expression profile to CRBN. nih.govresearchgate.net |
| MDM2 Ligands | MDM2 | Can induce p53 stabilization, offering additional anti-cancer benefits. bohrium.comresearchgate.net |
| IAP Ligands | Inhibitor of Apoptosis Proteins (IAPs) | Can inhibit apoptosis, providing a dual mechanism of action. nih.govbohrium.com |
Integration into Multiplexed and Orthogonal Bioconjugation Strategies
The modular nature of PROTACs, facilitated by components like Pomalidomide-5'-PEG3-propargyl, lends itself to innovative bioconjugation strategies. A key emerging area is the use of multiplexed and orthogonal bioconjugation, which involves the use of multiple, non-interfering chemical reactions to assemble complex molecules. nih.govyoutube.com This approach could enable the creation of "smart" PROTACs with multiple functionalities.
One exciting application is the in situ self-assembly of PROTACs within target cells. nih.govnih.gov This strategy, often referred to as "click-formed proteolysis targeting chimeras" (CLIPTACs), involves administering two smaller, more cell-permeable precursors that then combine within the cell to form the active PROTAC. portlandpress.comresearchgate.net This approach can overcome the poor drug-like properties often associated with large PROTAC molecules and can also offer a degree of tumor specificity if the assembly reaction is triggered by a tumor-specific condition. researchgate.net The propargyl group of this compound is an ideal handle for such bioorthogonal "click" reactions. nih.gov
Mutually orthogonal bioorthogonal reactions, which allow for several distinct chemical transformations to occur simultaneously without interfering with each other, open up even more possibilities. nih.govyoutube.comnih.gov This could allow for the dual labeling of different biomolecules or the assembly of even more complex, multi-component therapeutic systems.
Table 2: Examples of Bioorthogonal Reactions Used in PROTAC Research
| Bioorthogonal Reaction | Reacting Moieties | Key Advantages |
| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide (B81097) and terminal alkyne | High efficiency and specificity; widely used in "click chemistry". nih.gov |
| Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide and strained alkyne (e.g., cyclooctyne) | Copper-free, making it more biocompatible for in vivo applications. youtube.com |
| Inverse-electron-demand Diels-Alder (iEDDA) | Tetrazine and strained alkene (e.g., trans-cyclooctene) | Very fast reaction kinetics, suitable for rapid in situ assembly. portlandpress.comresearchgate.net |
Advancements in Computational Design and Machine Learning for PROTAC Optimization
The rational design of PROTACs is a complex multidimensional challenge due to the large number of variables, including the choice of E3 ligase ligand, warhead, and the nature of the linker. youtube.comnih.gov Traditional "trial and error" approaches to PROTAC optimization are often time-consuming and resource-intensive. nih.gov To address this, computational modeling and machine learning (ML) are emerging as powerful tools to accelerate the design and optimization of PROTACs. youtube.comnih.govcolab.ws
Machine learning algorithms can be trained on existing PROTAC data to predict key properties such as degradation efficiency (DC50 and Dmax), cell permeability, and solubility. nih.govnih.gov These models can help researchers to prioritize which PROTAC candidates to synthesize and test, thereby streamlining the discovery process. youtube.comnih.gov Furthermore, generative ML models can even propose novel linker structures or suggest optimal combinations of ligands and linkers for a given target protein. youtube.com As more data on PROTACs becomes available, the predictive power of these computational tools is expected to increase significantly, enabling a more rational and efficient approach to PROTAC design.
Table 3: Applications of Machine Learning in PROTAC Design
| Application | Description | Impact |
| Predictive Modeling | ML models are trained to predict the activity and physicochemical properties of PROTACs based on their structure. nih.govnih.gov | Accelerates the identification of promising PROTAC candidates and reduces the need for extensive experimental screening. youtube.comnih.gov |
| Linker Optimization | Algorithms can analyze the impact of linker length, composition, and conformation on ternary complex formation and degradation efficacy. colab.ws | Guides the design of linkers with optimal properties for a specific target and E3 ligase pair. nih.gov |
| De Novo Design | Generative models can propose novel PROTAC structures with desired properties from scratch. youtube.com | Expands the chemical space of potential PROTACs beyond what might be conceived through traditional medicinal chemistry. youtube.com |
| Ternary Complex Simulation | Molecular dynamics simulations, often enhanced by machine learning, can model the dynamic interactions within the E3-PROTAC-target complex. nih.gov | Provides insights into the structural basis of PROTAC activity and helps in the rational design of more potent molecules. |
Development of Novel Chemical Tools for Modulating Ubiquitin-Proteasome System Components
The ubiquitin-proteasome system (UPS) is a complex network of enzymes and proteins that regulate protein homeostasis. This compound and the PROTACs derived from it are essentially chemical tools that hijack a specific component of this system, the E3 ligase CRBN. portlandpress.com A deeper understanding of the UPS will undoubtedly lead to the development of more sophisticated and effective protein degraders.
To this end, researchers are developing novel chemical probes to investigate the function of various UPS components. These probes can be used to identify new E3 ligases that can be recruited for targeted protein degradation, to study the mechanisms of ubiquitination and deubiquitination, and to explore the consequences of modulating the activity of different UPS enzymes. For instance, activity-based probes can be used to profile the activity of deubiquitinating enzymes (DUBs), which could be potential targets for combination therapies with PROTACs. The development of this chemical toolbox will provide a wealth of new knowledge to inform the design of the next generation of protein-degrading therapeutics.
Q & A
Q. How can researchers design experiments to synthesize Pomalidomide-5'-PEG3-propargyl with high purity and reproducibility?
Methodological Answer:
- Synthetic Route Optimization : Use iterative factorial designs (e.g., pre-experimental or quasi-experimental designs) to test variables like reaction temperature, solvent polarity, and catalyst ratios .
- Purity Validation : Employ HPLC (High-Performance Liquid Chromatography) with UV detection and NMR spectroscopy (e.g., H and C) to confirm structural integrity and quantify impurities .
- Batch Consistency : Implement pre-test/post-test control group designs to compare purity across synthesis batches, ensuring reproducibility .
Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?
Methodological Answer:
- Mass Spectrometry (MS) : Use ESI-MS or MALDI-TOF to verify molecular weight and PEG3-propargyl linker conjugation .
- Solubility Profiling : Apply phase-diagram methodologies to assess solubility in aqueous buffers and organic solvents, critical for in vitro assays .
- Stability Testing : Conduct accelerated degradation studies under varying pH and temperature conditions, monitored via UV-Vis spectroscopy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported degradation efficiency data for PROTACs incorporating this compound?
Methodological Answer:
- Orthogonal Assay Validation : Combine Western blotting (target protein quantification) with cellular thermal shift assays (CETSA) to confirm target engagement and degradation .
- Data Normalization : Account for variables like cell-line variability (e.g., CRBN expression levels) using multivariate regression models .
- Mechanistic Studies : Apply kinetic modeling (e.g., Hookean spring models) to differentiate ubiquitination efficiency from proteasome-dependent degradation .
Q. What experimental frameworks are suitable for studying linker length effects (e.g., PEG3 vs. PEG5) on PROTAC activity?
Methodological Answer:
- Comparative Design : Use a quasi-experimental design with matched pairs (e.g., same E3 ligase and POI ligands) to isolate linker-length effects .
- Structural-Activity Relationship (SAR) : Analyze X-ray crystallography or cryo-EM data to map ternary complex formation efficiency across linker variants .
- Statistical Power Analysis : Calculate sample sizes a priori using historical variance data to ensure detectable differences in DC values .
Q. How can multi-omics approaches be integrated to study off-target effects of this compound-based PROTACs?
Methodological Answer:
- Proteomics-Transcriptomics Integration : Combine TMT-labeled LC-MS/MS (proteome-wide degradation profiling) with RNA-seq to identify compensatory transcriptional pathways .
- CRISPR-Cas9 Screens : Perform genome-wide knockout screens to pinpoint synthetic lethal interactions or resistance mechanisms .
- Data Harmonization : Use latent variable modeling to reconcile discrepancies between proteomic and transcriptomic datasets .
Theoretical and Methodological Challenges
Q. How should researchers address ethical and methodological gaps in preclinical studies involving PROTACs with this compound?
Methodological Answer:
- Ethical Frameworks : Align with NIH guidelines for in vivo studies, emphasizing 3R principles (Replacement, Reduction, Refinement) during animal model selection .
- Bias Mitigation : Use blinded randomization in treatment groups and independent data audits to reduce confirmation bias .
- Reproducibility Protocols : Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) for sharing synthetic protocols and raw datasets .
Q. What statistical methods are appropriate for analyzing dose-response heterogeneity in PROTAC activity assays?
Methodological Answer:
- Nonlinear Regression : Fit sigmoidal curves (e.g., four-parameter logistic models) to calculate DC and maximal degradation (D) values .
- Hierarchical Clustering : Group cell lines by response patterns using Euclidean distance metrics to identify resistance biomarkers .
- Bayesian Meta-Analysis : Pool data from independent studies to estimate population-level degradation efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
